![molecular formula C9H10N2O B1592188 6-methoxy-1H-indol-4-amine CAS No. 282547-67-5](/img/structure/B1592188.png)
6-methoxy-1H-indol-4-amine
Overview
Description
6-methoxy-1H-indol-4-amine is an organic compound with the chemical formula C10H11N2O . It’s an indole derivative with methoxy and amino substituents . It appears as a colorless crystalline solid .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular weight of 6-methoxy-1H-indol-4-amine is 162.19 . The InChI key for this compound is QJRWYBIKLXNYLF-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
6-methoxy-1H-indol-4-amine is a colorless crystalline solid . It’s an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Tetrahydrobenz[cd]indoles : Research led by Ma̧jkosza et al. (1997) developed methods for synthesizing 6-methoxy-1,3,4,5-tetrahydrobenz[cd]indol-4-amine through Vicarious Nucleophilic Substitution (VNS) and subsequent ring closure, highlighting its potential as a synthetic precursor for complex indolic structures Synthesis of a 1,3,4,5-tetrahydrobenz[cd]indole via the Vicarious Nucleophilic substitution of hydrogen.
Catalyzed Amination of Methoxy(hetero)arenes : A study by Shigeno et al. (2019) reported that the organic superbase t-Bu-P4 catalyzes the amination of methoxy(hetero)arenes, including those related to 6-methoxy-1H-indol-4-amine, facilitating the synthesis of a variety of cyclic amine products Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes.
Biological Applications and Activity
Antimicrobial and Anticoccidial Activity : Research by Georgiadis (1976) demonstrated the synthesis and biological activity of compounds related to 6-methoxy-1H-indol-4-amine, showing notable antimicrobial and anticoccidial properties, potentially guiding future drug development Products from furans. 1. Sunthesis and anticoccidial and antimicrobial activity of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and related compounds.
Synthesis for Biocompatible Polymers : A study by Madsen et al. (2011) explored the derivatization of rhodamine 6G with secondary amines, including 6-methoxy-1H-indol-4-amine, for the synthesis of fluorescently labeled biocompatible polymers, indicating its utility in biomedical imaging Synthesis of rhodamine 6G-based compounds for the ATRP synthesis of fluorescently labeled biocompatible polymers.
Antitumor and Antineoplastic Agents : Compounds derived from or related to 6-methoxy-1H-indol-4-amine have been studied for their antitumor and antineoplastic properties. For instance, Nguyen et al. (1990) synthesized pyrido[4,3-b]benzo[e]- and benzo[g]indoles, demonstrating their potential as antineoplastic agents Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
properties
IUPAC Name |
6-methoxy-1H-indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBKRSMCOBAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593552 | |
Record name | 6-Methoxy-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-indol-4-amine | |
CAS RN |
282547-67-5 | |
Record name | 6-Methoxy-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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